AMPK activator C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

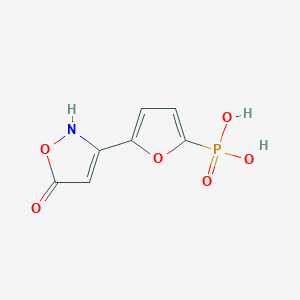

C7H6NO6P |

|---|---|

Molecular Weight |

231.10 g/mol |

IUPAC Name |

[5-(5-oxo-2H-1,2-oxazol-3-yl)furan-2-yl]phosphonic acid |

InChI |

InChI=1S/C7H6NO6P/c9-6-3-4(8-14-6)5-1-2-7(13-5)15(10,11)12/h1-3,8H,(H2,10,11,12) |

InChI Key |

YKUMOJFFFVMJIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)P(=O)(O)O)C2=CC(=O)ON2 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of C2: A Potent and Selective AMPK Activator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity. The discovery of novel, potent, and selective AMPK activators is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of C2, a potent allosteric activator of AMPK. C2, chemically known as 5-(5-hydroxyisoxazol-3-yl)furan-2-phosphonic acid, has demonstrated high potency and selectivity for the AMPKα1 subunit. This document details the experimental protocols for its synthesis and biological characterization, presents quantitative data in a structured format, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] It acts as a cellular energy sensor, activated by an increase in the cellular AMP:ATP ratio.[2] Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the upregulation of catabolic pathways that generate ATP and the downregulation of anabolic pathways that consume ATP.[2]

Direct activation of AMPK by small molecules presents a promising therapeutic strategy for metabolic disorders. C2 is a potent, allosteric AMPK activator identified through the screening of an AMP mimetic library.[3] Unlike the endogenous activator AMP, C2 exhibits high potency and selectivity for AMPK complexes containing the α1 catalytic subunit.[4] This guide provides a detailed account of the discovery and synthesis of C2, along with the methodologies used for its biological evaluation.

Discovery of C2 as an AMPK Activator

C2 was identified from a library of AMP mimetics by screening for their ability to activate human and rat AMPK.[5] The screening assay monitored the phosphorylation of the SAMS peptide, a well-established AMPK substrate.[5] C2, with the chemical name 5-(5-hydroxyisoxazol-3-yl)furan-2-phosphonic acid, emerged as a highly potent activator of human AMPK.[5]

Synthesis of C2

While the detailed experimental protocol for the synthesis of C2 is not explicitly available in the primary literature, a plausible synthetic route can be constructed based on the synthesis of its prodrugs as described by Gomez-Galeno et al. (2010).[5] The proposed synthesis involves a multi-step process starting from commercially available materials.

Proposed Synthetic Scheme

The synthesis of C2 likely involves the formation of the furan-isoxazole core followed by the introduction of the phosphonic acid moiety. The following scheme is a representation of a potential synthetic route.

Disclaimer: The following protocol is a reconstruction based on published synthetic strategies for similar compounds and the prodrugs of C2.[5] It is intended for informational purposes and has not been experimentally validated as a direct protocol for C2 synthesis.

Step 1: Synthesis of a Furan Aldehyde Intermediate

The synthesis would likely begin with a suitable furan-2-carbaldehyde derivative.

Step 2: Formation of the Isoxazole Ring

The furan aldehyde would then be reacted to form the 5-hydroxyisoxazole ring. This can be achieved through a cycloaddition reaction.

Step 3: Introduction of the Phosphonic Acid Group

The final step would be the introduction of the phosphonic acid group at the 5-position of the furan ring. This can be accomplished through a variety of phosphonylation reactions.

Detailed Experimental Protocol (Hypothetical)

Materials and Reagents:

-

Furan-2-carbaldehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

N-Chlorosuccinimide (NCS)

-

Dimethylformamide (DMF)

-

Triethyl phosphite

-

Appropriate solvents (e.g., ethanol, dichloromethane, acetonitrile)

-

Reagents for purification (e.g., silica gel, solvents for chromatography)

Procedure:

-

Oxime Formation: Furan-2-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in a suitable solvent such as ethanol. The reaction mixture is heated to form the corresponding oxime.

-

Chlorooxime Formation: The oxime is then treated with a chlorinating agent like N-Chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) to yield the chlorooxime.[5]

-

Cycloaddition: The chlorooxime is reacted with a suitable partner, such as Meldrum's acid in the presence of a base like triethylamine, to form the isoxazole ring.[5]

-

Phosphonylation: A phosphonylation reaction, such as a Michaelis-Arbuzov reaction with triethyl phosphite, would be performed on a suitable furan intermediate to introduce the phosphonate ester.

-

Hydrolysis: The final step would involve the hydrolysis of the phosphonate ester to the phosphonic acid, C2.

Purification:

The final product would be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield pure 5-(5-hydroxyisoxazol-3-yl)furan-2-phosphonic acid (C2).

Quantitative Data

The following tables summarize the key quantitative data for the AMPK activator C2.

Table 1: Potency of C2 in Activating AMPK

| Parameter | Value | Conditions | Reference |

| EC50 (Human AMPK) | 6.3 nM | SAMS peptide phosphorylation assay | [5] |

| EC50 (AMP) | 5.9 µM | SAMS peptide phosphorylation assay | [5] |

| EC50 (α1β1γ1) | 18.8 ± 3.4 nM | Low ATP (20 µM) | |

| EC50 (α1β1γ1) | 190 ± 40 nM | Near-physiological ATP (2 mM) | |

| Fold Activation (α1β1γ1) | ~10-fold | 0.1 µM C2 |

Table 2: Selectivity of C2

| Target | Activity | Reference |

| AMPK α1-containing complexes | Potent allosteric activator | [4] |

| AMPK α2-containing complexes | Partial agonist, fails to protect against Thr172 dephosphorylation | [4] |

| Glycogen Phosphorylase (GPPase) | No activity at 100 µM | [2] |

| Fructose-1,6-bisphosphatase (FBPase) | No activity at 100 µM | [2] |

Experimental Protocols

In Vitro AMPK Activity Assay (SAMS Peptide Assay)

This protocol is based on the widely used radiometric assay to measure AMPK activity by monitoring the phosphorylation of the SAMS peptide (HMRSAMSGLHLVKRR).

Materials:

-

Recombinant human AMPK (α1/β1/γ1)

-

SAMS peptide

-

[γ-32P]ATP

-

Kinase Assay Buffer: 20 mM HEPES-NaOH (pH 7.0), 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP.[5]

-

75 mM MgCl2

-

500 µM unlabeled ATP

-

0.75% Phosphoric acid

-

Acetone

-

P81 phosphocellulose paper

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture in the kinase assay buffer containing recombinant AMPK and the SAMS peptide.

-

Add varying concentrations of C2 to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP in the presence of MgCl2.

-

Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).[5]

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[5]

-

Perform a final wash with acetone.[5]

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate AMPK activity based on the amount of 32P incorporated into the SAMS peptide.

Cellular Assay for AMPK Activation (Western Blot)

This protocol describes the assessment of AMPK activation in a cellular context by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Materials:

-

Cell line of interest (e.g., primary rat hepatocytes)

-

C13 (cell-permeable prodrug of C2)

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of C13 for a specified duration (e.g., 4 hours).[5]

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79).

-

After washing, incubate the membrane with appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total AMPKα and total ACC for normalization.

-

Quantify band intensities to determine the level of AMPK and ACC phosphorylation.

Visualizations

AMPK Signaling Pathway

Caption: Simplified AMPK signaling pathway activated by energy stress and the synthetic activator C2.

Experimental Workflow for In Vitro AMPK Activation Assay

Caption: Workflow for determining the in vitro activation of AMPK by C2 using the SAMS peptide assay.

Conclusion

The this compound represents a significant advancement in the development of small molecule therapeutics for metabolic diseases. Its high potency and selectivity for the AMPKα1 isoform make it a valuable tool for studying the specific roles of this isoform in cellular metabolism. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of C2, offering researchers and drug development professionals a detailed resource for their work in this important field. The provided experimental protocols and data serve as a foundation for further investigation into the therapeutic potential of C2 and other novel AMPK activators.

References

- 1. researchgate.net [researchgate.net]

- 2. US9303051B2 - Phosphonate ester derivatives and methods of synthesis thereof - Google Patents [patents.google.com]

- 3. US20080221205A1 - Furan derivatives for preventing and curing osteoporosis and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Allosteric Activation of AMP-Activated Protein Kinase (AMPK) by Compound C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes. Compound C2, a potent, synthetic AMP mimetic, has emerged as a significant tool for studying AMPK activation. This technical guide provides an in-depth analysis of the allosteric activation of AMPK by C2, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers in the field of drug discovery and metabolic research.

Introduction to AMPK and Compound C2

AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[1] It functions as a cellular energy sensor, activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio.[1][2] Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic, energy-consuming processes.[3][4]

Compound C2, chemically known as 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid, was identified from a screen of AMP mimetics as a potent allosteric activator of AMPK.[1][5] It directly engages the AMPK complex, inducing a conformational change that promotes its catalytic activity. C13 is a cell-permeable prodrug that is intracellularly converted to the active compound C2.[1][3][5] Recent studies have revealed that the cleavage of C13 to C2 also releases byproducts that can cause mitochondrial stress, leading to an increase in the AMP:ATP ratio and thereby providing a secondary, indirect mechanism of AMPK activation.[2][3]

Mechanism of Allosteric Activation

C2 activates AMPK through a multi-faceted mechanism that mimics and, in some aspects, surpasses the effects of the natural ligand, AMP.

-

Direct Allosteric Activation: C2 binds directly to the γ-subunit of the AMPK heterotrimer.[6][7][8] This binding induces a conformational change that allosterically activates the kinase domain on the α-subunit.

-

Promotion and Protection of Phosphorylation: A key step in AMPK activation is the phosphorylation of threonine 172 (Thr172) within the activation loop of the α-subunit by upstream kinases such as LKB1 and CaMKKβ.[6][9] C2 binding promotes this phosphorylation and, crucially, protects the phosphorylated Thr172 from dephosphorylation by protein phosphatases.[5] This protective effect is particularly pronounced for α1-containing AMPK complexes.[5]

-

Isoform Selectivity: C2 exhibits a strong preference for AMPK complexes containing the α1 catalytic subunit isoform over those with the α2 isoform.[1][5] While it acts as a full agonist for α1 complexes, it is only a partial agonist for α2 complexes and can even antagonize AMP-mediated activation of α2.[5]

-

Binding Sites: X-ray crystallography has revealed that two molecules of C2 bind within the solvent-accessible core of the γ-subunit.[6][7][8][10] These binding sites are distinct from the canonical nucleotide-binding sites. The phosphate groups of the two C2 molecules occupy positions that overlap with the phosphate-binding sites of AMP in cystathionine β-synthase (CBS) sites 1 and 4.[6][8]

-

Synergistic Activation: C2 demonstrates synergistic activity with other AMPK activators that bind at different sites. Notably, it acts synergistically with A769662, a synthetic activator that binds at the allosteric drug and metabolite (ADaM) site at the interface of the α and β subunits.[6][7][11] This suggests that dual-targeting strategies could be highly effective for AMPK activation.

Quantitative Data for C2 Activation of AMPK

The potency of Compound C2 has been characterized across various AMPK isoform complexes. The following tables summarize the key quantitative parameters.

| Parameter | Value | AMPK Complex | Conditions | Reference |

| EC50 | 10–30 nM | Recombinant AMPK | Cell-free kinase assays | [1][5] |

| EC50 | ~0.8 µM | Partially purified rat liver AMPK | Cell-free kinase assays (for A-769662) | [12] |

Table 1: Potency of Compound C2 on AMPK Activation.

| AMPK Complex | Fold Activation by C2 (0.1 µM) | Fold Activation by AMP (100 µM) | Reference |

| α1β1γ1 | ~8-fold | ~6-fold | [13] |

| α1β2γ1 | ~6-fold | ~4-fold | [13] |

| α1β1γ2 | ~7-fold | ~5-fold | [13] |

| α1β1γ3 | ~5-fold | ~3-fold | [13] |

Table 2: Isoform-Specific Activation of α1-containing AMPK Complexes by C2.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of AMPK Activation by C2

Caption: AMPK activation by prodrug C13 involves direct and indirect mechanisms.

Experimental Workflow: In Vitro AMPK Kinase Assay

Caption: Workflow for a cell-free radiometric AMPK kinase assay.

Detailed Experimental Protocols

In Vitro AMPK Kinase Assay (Radiometric)

This protocol is a representative method for determining the direct activation of AMPK by C2 in a cell-free system.

Materials:

-

Recombinant human AMPK heterotrimer (e.g., α1β1γ1)

-

Kinase Assay Buffer: 40 mM HEPES, pH 7.5, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 5 mM MgCl₂.

-

SAMS Peptide (HMRSAMSGLHLVKRR) or similar synthetic substrate

-

ATP solution (containing [γ-³²P]ATP)

-

Compound C2 stock solution (in DMSO) and serial dilutions

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%) for washing

-

Scintillation counter and vials

Procedure:

-

Reaction Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK enzyme (e.g., 10-20 ng), and the SAMS peptide substrate (e.g., 200 µM).

-

Compound Addition: Add varying concentrations of Compound C2 to the reaction wells. Include a vehicle control (DMSO) and a positive control (e.g., AMP).

-

Initiation: Initiate the kinase reaction by adding ATP (e.g., 100 µM, spiked with [γ-³²P]ATP) to each well.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Immerse and wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

-

Detection: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the kinase activity (e.g., in pmol/min/mg) for each C2 concentration. Plot the activity against the log of the C2 concentration and fit the data to a dose-response curve to determine the EC50 value.[13][14]

Cellular AMPK Activation Assay (Western Blot)

This protocol assesses the ability of the prodrug C13 to activate AMPK in a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).[15]

Materials:

-

Cell line of interest (e.g., primary hepatocytes, C2C12 myotubes, HepG2)

-

Cell culture medium and reagents

-

Compound C13 stock solution (in DMSO)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL) and imaging system

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with varying concentrations of C13 (or C2 if cell permeability is not an issue) for a specified time (e.g., 1-3 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to their respective total protein levels. This will show the dose-dependent effect of C13 on the phosphorylation status of AMPK and ACC.[15]

Conclusion

Compound C2 is a highly potent and specific allosteric activator of α1-containing AMPK complexes. Its well-characterized mechanism of action, binding sites, and synergistic potential with other activators make it an invaluable tool for metabolic research and a promising scaffold for the development of novel therapeutics. The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to investigate AMPK signaling and explore its therapeutic modulation.

References

- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of allosteric and synergistic activation of AMPK by furan-2-phosphonic derivative C2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [acuresearchbank.acu.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules [mdpi.com]

- 11. Structural basis of allosteric and synergistic activation of AMPK by furan-2-phosphonic derivative C2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The C2 Binding Site on the AMPK γ-Subunit: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis and a highly validated target for therapeutic intervention in metabolic diseases such as type 2 diabetes. The discovery of potent, direct allosteric activators has opened new avenues for drug development. This technical guide provides an in-depth analysis of the binding site and mechanism of action of C2, a potent furan-2-phosphonic acid derivative that activates AMPK through a novel interaction with the γ-subunit. Understanding this unique binding mode is crucial for the rational design of next-generation AMPK activators with improved specificity and efficacy.

The C2 Binding Site on the γ-Subunit

The crystal structure of the AMPK α2β1γ1 heterotrimer in complex with C2 has revealed a unique binding mechanism.[1][2] Unlike the natural activator AMP, which primarily binds to three nucleotide-binding sites within the cystathionine β-synthase (CBS) domains of the γ-subunit, C2 occupies two distinct sites within the solvent-accessible core of the γ-subunit.[1]

Key features of the C2 binding site include:

-

Phosphate Group Overlap: The phosphate groups of the two C2 molecules overlap with the phosphate binding locations of AMP in CBS sites 1 and 4.[1][2]

-

Novel Pocket Occupancy: The 5-(5-hydroxyl-isoxazol-3-yl)-furan portions of the C2 molecules insert into novel binding pockets that are separate and distinct from the adenosine-binding pockets of AMP.[1][2]

-

Key Interactions: The binding is stabilized by interactions with key residues within the γ-subunit. For instance, the phosphonate group of C2 interacts with the side chain of Arg299 (in γ1), a residue also critical for AMP binding.[2][3]

This dual-site occupancy and engagement of novel pockets distinguish C2's binding mode from that of AMP and other activators, providing a structural basis for its potent and synergistic effects.

Mechanism of Activation

C2 is a direct allosteric activator of AMPK.[4][5] Its binding to the γ-subunit induces a conformational change that mimics the effects of AMP, leading to:

-

Allosteric Activation: Direct enhancement of the kinase's catalytic activity. C2 is a potent allosteric activator of α1-containing AMPK complexes.[4][6]

-

Protection from Dephosphorylation: Binding of C2 protects the critical threonine residue (Thr172) in the activation loop of the α-subunit from being dephosphorylated by protein phosphatases, thus maintaining the active state of the enzyme.[4][6]

Notably, C2 displays a preference for AMPK complexes containing the α1 catalytic subunit isoform.[3][4] It acts as a full agonist for α1 complexes but only a partial agonist for α2 complexes, and it does not effectively protect α2 complexes from dephosphorylation.[4][6]

Synergistic Activation

A key characteristic of C2 is its ability to act synergistically with other AMPK activators, such as A769662, which binds at the interface of the α and β subunits (the ADaM site).[1][7][8] This synergistic activation of unphosphorylated α1-AMPK, independent of AMP and upstream kinases, highlights the potential for dual-drug therapies targeting distinct sites on the AMPK complex.[1][2]

Quantitative Data

The following tables summarize the key quantitative data regarding the activation of AMPK by C2.

Table 1: Potency of C2 in Activating AMPK α1 Complexes

| Parameter | Low ATP (20 µM) | Near-Physiological ATP (2 mM) |

| EC50 | ~10-30 nM | Not specified |

| Fold Stimulation | >20-fold | Not specified |

| Reference | [5][9] |

Table 2: Comparative Activation of AMPK Isoforms by C2 and AMP

| Activator | AMPK Complex | Activation (Fold Change vs. Basal) | Reference |

| C2 (0.1 µM) | α1β1γ1 | Significant increase | [9] |

| AMP (100 µM) | α1β1γ1 | Significant increase | [9] |

Note: Specific fold-change values can vary between experiments and expression systems.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the binding and activation of AMPK by C2.

X-Ray Crystallography

Objective: To determine the three-dimensional structure of the AMPK-C2 complex.

Methodology:

-

Protein Expression and Purification: Express the AMPK α, β, and γ subunits (e.g., human α2β1γ1) in a suitable expression system (e.g., baculovirus-infected insect cells). Purify the heterotrimeric complex using affinity and size-exclusion chromatography.

-

Complex Formation: Incubate the purified AMPK with a molar excess of C2 and a non-hydrolyzable ATP analog (if determining the structure in that state) to form the complex.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salt concentrations.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and determine the structure using molecular replacement with a known AMPK structure as a search model. Refine the model against the experimental data and build the C2 molecule into the electron density map.

In Vitro AMPK Activity Assay

Objective: To directly measure the enzymatic activity of purified AMPK in the presence of C2.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a substrate peptide (e.g., SAMS peptide), [γ-³²P]ATP, magnesium chloride, and the purified AMPK enzyme.

-

Compound Addition: Add varying concentrations of C2 (or other activators like AMP) to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiation and Incubation: Initiate the reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 10-20 minutes).

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing and Scintillation Counting: Wash the papers extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol/min/mg) and determine the EC50 value of C2 by fitting the dose-response data to a suitable equation.[10] A common alternative is a luminescence-based kinase assay that measures ADP production.[11]

Western Blotting for AMPK Activation

Objective: To assess the phosphorylation status of AMPK and its downstream targets in cells treated with a C2 prodrug.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, C2C12 myotubes) and grow to a suitable confluency. Treat the cells with the cell-permeable prodrug of C2 (C13) at various concentrations and for different durations.[4][11]

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα, as well as phosphorylated downstream targets like p-ACC (Acetyl-CoA Carboxylase).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

-

Densitometry: Quantify the band intensities to determine the relative change in protein phosphorylation.[11]

Visualizations

The following diagrams illustrate the key pathways and relationships involved in AMPK activation by C2.

Caption: C2 binding to the γ-subunit induces a conformational change, leading to AMPK activation.

Caption: C2 and A769662 bind to distinct sites, resulting in synergistic AMPK activation.

Caption: Workflow for assessing AMPK activation in cells via Western Blotting.

References

- 1. Structural basis of allosteric and synergistic activation of AMPK by furan-2-phosphonic derivative C2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 8. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Isoform Selectivity of AMPK Activator C2 for α1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isoform selectivity of C2, a potent, direct allosteric activator of AMP-activated protein kinase (AMPK). C2, and its cell-permeable prodrug C13, have garnered significant interest for their preferential activation of AMPK complexes containing the α1 catalytic subunit. This document consolidates key quantitative data, details the experimental methodologies used to determine this selectivity, and visualizes the relevant biological pathways and workflows.

Core Concept: α1-Selectivity of C2

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each (α1, α2; β1, β2; γ1, γ2, γ3). The specific combination of these isoforms dictates the localization, regulation, and substrate specificity of the AMPK complex. The small molecule activator C2, an AMP mimetic, exhibits significant selectivity for AMPK complexes containing the α1 catalytic subunit over the α2 subunit. This selectivity is primarily conferred by differences in the α-regulatory subunit-interacting motif-2 (α-RIM2) region between the α1 and α2 isoforms.[1]

The mechanism of C2's action is twofold: it acts as a potent allosteric activator and protects the α1-containing complexes from dephosphorylation at Threonine 172 (Thr172) in the activation loop, a critical step for maintaining kinase activity.[2] In contrast, C2 is only a partial agonist for α2-containing complexes and fails to protect them from dephosphorylation.[2][3]

Quantitative Data: C2 Isoform Selectivity

The following table summarizes the quantitative parameters of C2's activation of different AMPK isoforms based on in vitro cell-free assays.

| Activator | AMPK Isoform Complex | Parameter | Value | Reference |

| C2 | α1β1γ1, α1β2γ1, α1β1γ2 | EC50 | 10–30 nM | [1][2] |

| α2-containing complexes | % Max Activation (vs. AMP) | ~15% | [2] | |

| AMP | α1-containing complexes | EC50 | 2–4 µM | [2] |

Note: In intact cells, the prodrug of C2, C13, is required to activate α2-containing complexes at concentrations approximately 10-fold higher than those needed for α1 complexes.[2]

Experimental Protocols

The isoform selectivity of C2 has been determined primarily through in vitro kinase assays using recombinant AMPK heterotrimers.

Protocol: In Vitro AMPK Kinase Activity Assay (Cell-Free)

This protocol is a representative method for determining the EC50 of an AMPK activator like C2.

1. Reagents and Materials:

-

Recombinant Human AMPK: Purified, full-length heterotrimeric complexes (e.g., α1β1γ1, α2β1γ1) expressed in a system like insect (Sf9) or bacterial cells.

-

Kinase Assay Buffer: Typically contains HEPES (pH ~7.4), MgCl₂, DTT, and a carrier protein like BSA.

-

Substrate Peptide: A well-characterized AMPK substrate, such as SAMS peptide (HMRSAMSGLHLVKRR) or AMARA peptide (AMARAASAAALARRR).

-

ATP: [γ-³²P]ATP for radiometric detection or unlabeled ATP for luminescence-based detection.

-

Activator: C2 compound dissolved in an appropriate solvent (e.g., DMSO).

-

Detection System:

-

For radiometric assay: P81 phosphocellulose paper, phosphoric acid wash solution, scintillation counter.

-

For luminescence assay: Commercial kits such as ADP-Glo™ (Promega), which measures ADP production.

-

-

Microplates: 96- or 384-well plates suitable for the detection method.

2. Procedure:

-

Prepare Kinase Reaction Mix: In a microplate well, combine the kinase assay buffer, a fixed concentration of the AMPK isoform complex, and the substrate peptide.

-

Add Activator: Add varying concentrations of C2 (or AMP as a control) to the wells to generate a dose-response curve. Include a vehicle control (DMSO).

-

Initiate Reaction: Start the kinase reaction by adding a solution containing a fixed concentration of ATP (including the tracer [γ-³²P]ATP if using the radiometric method). A typical ATP concentration is 100-200 µM.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Terminate and Detect:

-

Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity in a scintillation counter.

-

Luminescence Assay (e.g., ADP-Glo™): Stop the kinase reaction according to the kit manufacturer's instructions. Add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all readings.

-

Plot the kinase activity (e.g., CPM or RLU) against the logarithm of the activator concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of activator that produces 50% of the maximal response).

-

Visualizations: Pathways and Workflows

AMPK Signaling Pathway

The following diagram illustrates the general AMPK signaling cascade. Activation of the α1 isoform by C2 would preferentially trigger these downstream effects. While many downstream targets are shared between α1 and α2, emerging evidence suggests isoform-specific roles in processes like myogenesis (α1) and glucose uptake in exercising muscle (α2).[4][5]

Experimental Workflow

The diagram below outlines the logical flow of experiments to characterize the isoform selectivity of a novel AMPK activator like C2.

References

- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMP-Activated Protein Kinase α1 but Not α2 Catalytic Subunit Potentiates Myogenin Expression and Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoform-specific and exercise intensity-dependent activation of 5′-AMP-activated protein kinase in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the AMPK Activator C2 in Cellular Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, acting as a metabolic master switch that is activated under conditions of low cellular energy. Its role in coordinating metabolic pathways to balance nutrient supply with energy demand has made it a prime therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[1][2][3] This technical guide provides an in-depth overview of the synthetic AMPK activator, Compound 2 (C2), a potent and specific direct activator of AMPK. We will delve into its mechanism of action, its effects on cellular metabolism, and the experimental methodologies used to characterize its function. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of C2's role in cellular energy regulation.

Introduction to AMPK and Cellular Energy Sensing

AMPK is a heterotrimeric protein kinase composed of a catalytic α subunit and regulatory β and γ subunits.[1][2][3] It is activated by stresses that deplete cellular ATP, such as glucose deprivation, hypoxia, ischemia, and heat shock.[1][2] The activation of AMPK is intricately linked to the cellular AMP:ATP ratio. An increase in this ratio, indicative of low energy status, leads to the binding of AMP to the γ subunit. This binding elicits a conformational change that allosterically activates the kinase and, crucially, promotes phosphorylation of threonine 172 (Thr172) within the activation loop of the α subunit by upstream kinases, primarily LKB1.[1][3] An alternative, non-canonical activation pathway involves the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), which can also phosphorylate Thr172 in response to increased intracellular calcium levels.[1][4]

Once activated, AMPK orchestrates a metabolic shift to restore energy balance. It achieves this by:

-

Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins.[1][5]

-

Promoting catabolic pathways that generate ATP, including fatty acid oxidation and glucose uptake and glycolysis.[1][2]

Given its central role in metabolic regulation, pharmacological activation of AMPK holds significant therapeutic promise.

Compound 2 (C2): A Direct and Potent AMPK Activator

Compound 2 (C2) is a potent, direct, allosteric activator of AMPK.[3][6] It is an AMP mimetic, specifically a 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid.[3] C2 is often studied using its cell-permeable prodrug, Compound 13 (C13), a phosphonate diester that is intracellularly converted to the active C2 by cellular esterases.[5][7][8]

Mechanism of Action

C2 activates AMPK through a dual mechanism that mimics the effects of AMP but with significantly higher potency:[9]

-

Allosteric Activation: C2 binds directly to the γ subunit of the AMPK complex, inducing a conformational change that leads to its activation.[9]

-

Protection from Dephosphorylation: Binding of C2 protects the crucial Thr172 residue on the α subunit from being dephosphorylated by protein phosphatases, thus sustaining the active state of the enzyme.[9]

A key feature of C2 is its isoform selectivity. It is a potent activator of AMPK complexes containing the α1 catalytic subunit, but shows significantly less activity towards α2-containing complexes.[9][10] This specificity is conferred by a sequence in the C-terminal linker of the α1 subunit.[9]

Quantitative Data on C2 Activity

The following table summarizes key quantitative data regarding the activity of the AMPK activator C2.

| Parameter | Value | Cell/System Type | Reference |

| EC50 for AMPK Activation | 10–30 nM | Cell-free assays | [9] |

| Potency vs. AMP | >2 orders of magnitude more potent | Cell-free assays | [9] |

| Potency vs. A769662 | >20-fold more potent | Cell-free assays | [9] |

| Potency vs. ZMP (from AICAR) | 4 orders of magnitude more potent | Not specified | [5] |

| Effect on PFK1 and FBP1 | No effect up to 100 μM | Cell-free assays | [9] |

| Selectivity | Selective for AMPKα1 over AMPKα2 | Cell-free assays | [5][9][10] |

Downstream Effects of C2-Mediated AMPK Activation

By activating AMPK, C2 triggers a cascade of downstream signaling events that collectively work to restore cellular energy homeostasis.

Inhibition of Anabolic Pathways

-

Lipid Synthesis: A primary and well-documented effect of C2-mediated AMPK activation is the potent inhibition of lipid synthesis.[9] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[11] This leads to a reduction in malonyl-CoA levels, thereby decreasing fatty acid synthesis and promoting fatty acid oxidation. C13, the prodrug of C2, has been shown to inhibit lipogenesis in primary mouse hepatocytes in an AMPK-dependent and α1-selective manner.[9]

-

Protein Synthesis: AMPK activation generally suppresses protein synthesis to conserve energy. This is partly achieved through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[12] AMPK can directly phosphorylate TSC2 and Raptor, components of the mTORC1 pathway, leading to its inhibition.[12][13]

Stimulation of Catabolic Pathways

-

Glucose Uptake: Activated AMPK promotes glucose uptake into cells by stimulating the translocation of the glucose transporter GLUT4 to the plasma membrane.[2]

-

Fatty Acid Oxidation: By inhibiting ACC, AMPK activation leads to a decrease in malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This allows for the transport of fatty acids into the mitochondria for subsequent oxidation.

-

Autophagy: Under conditions of nutrient scarcity, AMPK can induce autophagy, a cellular process of self-digestion that provides essential metabolites for survival.[12]

Experimental Protocols for Studying C2 and AMPK Activation

Characterizing the effects of AMPK activators like C2 involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro AMPK Kinase Assay

Objective: To directly measure the enzymatic activity of purified AMPK in the presence of C2.

Methodology:

-

Reagents:

-

Purified recombinant AMPK (α1β1γ1 or other desired isoform)

-

SAMS peptide (HMRSAMSGLHLVKRR) or other suitable substrate

-

[γ-32P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)

-

Magnesium/ATP mix (e.g., 5 mM MgCl2, 0.2 mM ATP)

-

Compound C2 at various concentrations

-

Phosphoric acid

-

P81 phosphocellulose paper

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, purified AMPK, and the substrate peptide.

-

Add varying concentrations of C2 or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding the magnesium/ATP mix containing [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively in phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of the enzyme and determine the EC50 value for C2.

-

Western Blot Analysis of AMPK Activation in Cells

Objective: To assess the phosphorylation status of AMPK and its downstream targets in cells treated with the prodrug C13.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, C2C12 myotubes, or primary hepatocytes) and grow to 70-80% confluency.

-

Treat the cells with various concentrations of C13 for a specified duration (e.g., 1-24 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for:

-

Phospho-AMPKα (Thr172)

-

Total AMPKα

-

Phospho-ACC (Ser79)

-

Total ACC

-

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Perform densitometry analysis to quantify the changes in protein phosphorylation, normalizing the phosphorylated protein levels to the total protein levels.

-

Signaling Pathways and Experimental Workflow Diagrams

AMPK Signaling Pathway

Caption: The AMPK signaling pathway in cellular energy homeostasis.

Mechanism of C2 Activation of AMPK

Caption: Mechanism of AMPK activation by the prodrug C13 and active compound C2.

Experimental Workflow for Characterizing AMPK Activators

Caption: A general experimental workflow for the characterization of AMPK activators.

Conclusion and Future Directions

The this compound, and its prodrug C13, represent valuable pharmacological tools for the study of cellular energy metabolism. As a potent and direct activator with selectivity for the α1 isoform, C2 allows for the specific interrogation of AMPKα1-mediated signaling pathways. Its robust effects on inhibiting lipid synthesis and other anabolic processes highlight the therapeutic potential of targeting AMPK in metabolic diseases. Future research will likely focus on further elucidating the isoform-specific roles of AMPK in different tissues and disease states, as well as the development of next-generation AMPK activators with improved pharmacokinetic and pharmacodynamic properties for clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of AMPK activation.

References

- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. sinobiological.com [sinobiological.com]

- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

C2 as a Phosphonate Analog of AMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C2, a potent and selective phosphonate analog of adenosine monophosphate (AMP) that functions as an allosteric activator of AMP-activated protein kinase (AMPK). C2, and its cell-permeable prodrug C13, represent a significant advancement in the development of isoform-specific AMPK activators. This document details the chemical properties, mechanism of action, quantitative data, and key experimental protocols related to C2, offering a valuable resource for researchers in metabolic diseases, oncology, and other fields where AMPK modulation is a therapeutic strategy.

Introduction: The Rationale for AMP Analogs

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] As a master regulator of energy homeostasis, AMPK activation shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This is achieved through the phosphorylation of numerous downstream targets, stimulating processes like glucose uptake and fatty acid oxidation, while inhibiting protein and lipid synthesis. Given its integral role in metabolic regulation, AMPK has emerged as a promising therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and cancer.

AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit contains binding sites for adenine nucleotides (AMP, ADP, and ATP), which allows AMPK to sense the energy status of the cell. While AMP is the natural activator of AMPK, its therapeutic use is limited by its poor cell permeability and rapid metabolism. This has driven the development of synthetic AMP analogs that are more stable and can effectively modulate AMPK activity in a targeted manner.

C2, a phosphonate analog of AMP, was identified from a screen of AMP mimetics as a potent allosteric activator of AMPK.[1][2] Its phosphonate group, which replaces the phosphate group of AMP, confers resistance to hydrolysis by phosphatases, enhancing its stability. This guide will delve into the technical details of C2, providing a thorough understanding of its properties and applications.

Chemical Structure and Synthesis

C2, chemically named 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid, is a structural analog of AMP where the adenine and ribose moieties are replaced by a 5-hydroxyisoxazole-furan group.[3] The key feature of C2 is the phosphonate group (-PO(OH)2), which is connected to the furan ring via a stable phosphorus-carbon bond.

Due to its charged nature, C2 has poor membrane permeability.[3] Therefore, it is often administered in cellular and in vivo studies as its prodrug, C13. C13 is a phosphonate bis(isobutyryloxymethyl) ester, where the phosphonate group is masked by two isobutyryloxymethyl groups.[4][5] These groups increase the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, C13 is cleaved by cellular esterases to release the active C2 molecule.[4][5]

While a specific, detailed synthesis protocol for C2 is not available in a single public-domain source, a plausible synthetic route can be constructed based on established methods for the synthesis of isoxazoles and phosphonic acids. The synthesis would likely involve the formation of the 5-(trifluoromethyl)isoxazole or a similar precursor, followed by the introduction of the phosphonic acid group onto the furan ring, potentially via a Michaelis-Arbuzov reaction or a related phosphonylation method.[6][7]

Mechanism of Action

C2 functions as a direct, allosteric activator of AMPK. Its primary mechanism involves binding to the regulatory γ subunit of the AMPK heterotrimer.[2]

Isoform Selectivity

A key characteristic of C2 is its selectivity for AMPK complexes containing the α1 catalytic subunit over those with the α2 subunit.[2] C2 is a potent allosteric activator of α1-containing complexes, whereas it acts as a partial agonist for α2-containing complexes.[3] This isoform selectivity is attributed to differences in the amino acid sequences of the α1 and α2 subunits in a region that interacts with the γ subunit.[8]

Binding to the γ Subunit

X-ray crystallography studies have revealed that C2 binds to the γ subunit at two distinct sites, designated γ-pSite-1 and γ-pSite-4.[2][9] These sites are located within the solvent-accessible core of the γ-subunit and are distinct from the nucleotide-binding sites.[9][10] The phosphonate group of C2 occupies a similar position to the phosphate group of AMP in sites 1 and 4 of the γ subunit.[9]

Allosteric Activation and Protection from Dephosphorylation

Similar to AMP, C2 activates AMPK through a dual mechanism:

-

Allosteric Activation: Binding of C2 to the γ subunit induces a conformational change in the AMPK complex, leading to its allosteric activation.[1]

-

Protection from Dephosphorylation: C2 binding also protects the phosphorylated threonine 172 (Thr172) in the activation loop of the α subunit from being dephosphorylated by protein phosphatases.[4][5] This maintains AMPK in its active state.

Dual Mechanism of the Prodrug C13

Recent studies have revealed that the prodrug C13 activates AMPK through two distinct mechanisms:[4][5]

-

Direct Activation via C2: As described above, C13 is intracellularly converted to C2, which directly activates AMPK.[4][5]

-

Indirect Activation via Formaldehyde Production: The isobutyryloxymethyl groups that are cleaved from C13 are metabolized to formaldehyde. Formaldehyde inhibits mitochondrial function, leading to an increase in the cellular AMP:ATP ratio. This increase in AMP further activates AMPK through the canonical pathway.[4][5]

Quantitative Data

The following table summarizes the key quantitative data for C2 and its prodrug C13.

| Parameter | Value | AMPK Isoform | Conditions | Reference |

| EC50 (C2) | 6.3 nM | Human AMPK (isoform not specified) | Cell-free assay | [11] |

| EC50 (C2) | 10-30 nM | Recombinant AMPK complexes | Cell-free assay | [3] |

| EC50 (C2) | 52.3 ± 7.9 nM | AMPK α1β1γ1 | 20 µM ATP | [10] |

| EC50 (C2) | 50.3 ± 4.4 nM | AMPK α1β1γ1 | 2 mM ATP | [10] |

| Kd (EX229 - a similar pan-AMPK activator) | 0.06 µM | α1β1γ1 | Biolayer interferometry | [12] |

| Kd (EX229 - a similar pan-AMPK activator) | 0.06 µM | α2β1γ1 | Biolayer interferometry | [12] |

| Kd (EX229 - a similar pan-AMPK activator) | 0.51 µM | α1β2γ1 | Biolayer interferometry | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize C2 and C13.

In Vitro AMPK Kinase Assay

This assay measures the direct effect of C2 on the activity of recombinant AMPK.

Reagents:

-

Recombinant human AMPK heterotrimer (e.g., α1β1γ1)

-

Kinase Assay Buffer: 40 mM HEPES, pH 7.1, 75 mM NaCl, 2 mM dithiothreitol, 1–10 mM MgCl2

-

SAMS peptide (HMRSAMSGLHLVKRR) as a synthetic substrate

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

C2 in a suitable solvent (e.g., DMSO)

Procedure (Radiometric Assay): [13]

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.

-

Add varying concentrations of C2 to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the kinase activity based on the amount of incorporated ³²P.

Cell-Based De Novo Lipogenesis Assay

This assay measures the effect of the prodrug C13 on de novo lipogenesis in primary hepatocytes.

Reagents:

-

Primary mouse hepatocytes

-

Serum Starvation Medium

-

Insulin

-

[³H]-Acetate

-

C13 in a suitable solvent (e.g., DMSO)

Procedure: [11]

-

Isolate and culture primary mouse hepatocytes.

-

The evening before the assay, wash the cells with warm PBS and switch to Serum Starvation Medium with 100 nM insulin. Incubate overnight.

-

Prepare Lipogenesis Medium: Serum Starvation Medium with 100 nM insulin, 10 µM cold acetate, and 0.5 µCi [³H]-Acetate per well.

-

Pre-treat the cells with varying concentrations of C13 for a specified time.

-

Add the Lipogenesis Medium to the cells and incubate for a defined period (e.g., 2-4 hours).

-

Wash the cells with PBS and lyse them.

-

Measure the incorporation of [³H]-Acetate into the lipid fraction using scintillation counting.

-

Normalize the results to the total protein content of the cell lysates.

X-ray Crystallography of AMPK in Complex with C2

This protocol outlines the general steps for determining the crystal structure of AMPK bound to C2.

-

Protein Expression and Purification:

-

Co-express the α, β, and γ subunits of human AMPK in a suitable expression system (e.g., E. coli or insect cells).

-

Purify the heterotrimeric AMPK complex using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

Assess the purity and homogeneity of the protein by SDS-PAGE and other biophysical methods.

-

-

Crystallization:

-

Concentrate the purified AMPK to a suitable concentration (e.g., 5-10 mg/mL).

-

Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

-

Screen a variety of crystallization conditions (e.g., different precipitants, pH, and additives) in the presence of C2.

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known AMPK structure as a search model.

-

Refine the structure and build the model of C2 into the electron density map.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Conversion of the prodrug C13 to the active drug C2 and subsequent activation of AMPK.

Caption: The dual mechanism of AMPK activation by the prodrug C13.

Caption: Workflow for the in vitro radiometric AMPK kinase assay.

Conclusion

C2 and its prodrug C13 are valuable research tools for studying the physiological and pathological roles of AMPK. The isoform selectivity of C2 for α1-containing AMPK complexes makes it particularly useful for dissecting the specific functions of this isoform. The dual mechanism of action of C13, while complex, provides a potent means of activating AMPK in cellular and in vivo models. This technical guide has provided a comprehensive overview of the key technical aspects of C2, from its chemical nature and synthesis to its mechanism of action and the experimental protocols used for its characterization. This information will be a valuable resource for researchers seeking to utilize C2 and C13 in their studies of AMPK signaling and its role in health and disease.

References

- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Production and Crystallization of Full-Length Human AMP-Activated Protein Kinase (α1β1γ1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Visualizing AMPK Drug Binding Sites Through Crystallization of Full-Length Phosphorylated α2β1γ1 Heterotrimer | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of allosteric and synergistic activation of AMPK by furan-2-phosphonic derivative C2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Visualizing AMPK Drug Binding Sites Through Crystallization of Full-Length Phosphorylated α2β1γ1 Heterotrimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Production and Crystallization of Full-Length Human AMP-Activated Protein Kinase (α1β1γ1) | Springer Nature Experiments [experiments.springernature.com]

The Structural Basis of C2 Activation of AMP-Activated Protein Kinase (AMPK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes. The synthetic small molecule, 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid (C2), has emerged as a potent allosteric activator of AMPK. This technical guide provides an in-depth analysis of the structural and molecular mechanisms underpinning C2-mediated AMPK activation. We will explore the crystallographic evidence revealing the unique binding sites of C2 on the AMPK γ-subunit, distinct from the canonical nucleotide-binding sites. Furthermore, this document details the synergistic activation of AMPK by C2 in conjunction with other activators, presents quantitative data on its potency, and outlines the key experimental protocols utilized in these seminal studies. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this important drug-target interaction.

Introduction to AMPK and the Activator C2

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α-subunit and regulatory β and γ-subunits.[1] It functions as a cellular energy sensor, activated under conditions of metabolic stress that increase the AMP:ATP ratio.[2] This activation triggers a cascade of downstream events that switch on catabolic pathways to generate ATP while switching off anabolic, energy-consuming processes.[3]

The small molecule C2 is a furan-2-phosphonic derivative identified from a library of AMP mimetics.[4] Its cell-permeable prodrug, C13, allows for its investigation in cellular contexts.[5] C2 is a potent allosteric activator of AMPK, exhibiting isoform-specific effects and a mechanism of action that is distinct from, yet synergistic with, other classes of AMPK activators.[5][6]

The Structural Basis of C2 Binding to AMPK

The crystal structure of the human AMPK α2β1γ1 isoform in complex with C2 has been solved, providing unprecedented insight into its mechanism of activation.[4]

C2 Binding Sites on the γ-Subunit

Crystallographic studies have revealed that two molecules of C2 bind to the γ-subunit of AMPK.[4][7] These binding sites are distinct from the three canonical adenine nucleotide (AMP, ADP, ATP) binding sites located within the cystathionine β-synthase (CBS) domains.[4] The phosphonate groups of the two C2 molecules occupy positions that overlap with the phosphate binding locations of AMP at sites 1 and 4.[4][8] However, the 5-(5-hydroxyl-isoxazol-3-yl)-furan moieties of C2 extend into novel pockets, creating a unique interaction surface.[4][8]

These C2-specific binding sites have been designated γ-pSite-1 and γ-pSite-4, reflecting their overlap with the phosphate positions of AMP at CBS sites 1 and 4, respectively.[8] The binding of C2 induces a conformational change in the AMPK complex, which is thought to be the basis for its allosteric activation.[4]

Quantitative Analysis of C2-Mediated AMPK Activation

The potency and efficacy of C2 as an AMPK activator have been quantified through various biochemical assays. The following tables summarize the key quantitative data from these studies.

| Parameter | Value | AMPK Isoform | Conditions | Reference |

| EC50 for C2 Activation | 52.3 ± 7.9 nM | α1β1γ1 | 20 µM ATP | [4] |

| EC50 for C2 Activation | 50.3 ± 4.4 nM | α1β1γ1 | 2 mM ATP | [4] |

| Fold Activation by C2 | >20-fold vs A769662 | Not specified | Cell-free assay | [9] |

| Fold Activation by C2 | >100-fold vs AMP | Not specified | Cell-free assay | [9] |

Table 1: Potency of C2 in Activating AMPK

| Compound(s) | Effect | AMPK Isoform | Key Finding | Reference |

| C2 + A769662 | Synergistic Activation | α1-containing complexes | Activation is independent of upstream kinases. | [6][7] |

| C2 | α1-selective activation | α1 vs α2 | C2 is a potent allosteric activator of α1 complexes. | [3][5] |

| C2 + AMP | Non-additive allosteric effects | γ2-R531G mutant | C2 and AMP likely share a common activation mechanism. | [4] |

Table 2: Synergistic and Isoform-Specific Effects of C2

Signaling Pathway of AMPK Activation by C2

The binding of C2 to the γ-subunit initiates a conformational change that allosterically activates the kinase domain of the α-subunit. This activation is independent of the canonical upstream kinases LKB1 and CaMKK2, which typically phosphorylate Thr172 in the activation loop of the α-subunit.[4] C2's mechanism also involves protecting this key threonine residue from dephosphorylation, thus sustaining the active state of the enzyme.[3][5]

Caption: C2 and A769662 synergistically activate AMPK.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the structural basis of C2 activation of AMPK.

Protein Expression and Purification of AMPK

Recombinant human AMPK heterotrimers (e.g., α2β1γ1) are typically expressed in insect cells (like Sf9) or E. coli using a baculovirus or plasmid-based expression system, respectively. The subunits are often co-expressed to ensure proper complex formation. Purification is achieved through a series of chromatography steps, commonly involving an affinity tag (e.g., His-tag or GST-tag) followed by ion exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

X-ray Crystallography

To determine the three-dimensional structure of the AMPK-C2 complex, purified AMPK is co-crystallized with a molar excess of C2. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature) to identify those that yield diffraction-quality crystals. X-ray diffraction data are then collected from these crystals at a synchrotron source. The structure is solved using molecular replacement with a known AMPK structure as a search model, followed by iterative rounds of model building and refinement to finalize the atomic coordinates.[4]

Caption: Workflow for determining the AMPK-C2 crystal structure.

In Vitro Kinase Activity Assays

The effect of C2 on AMPK activity is quantified using in vitro kinase assays. A common method involves incubating purified, active AMPK with a specific peptide substrate (e.g., the AMARA peptide) and radiolabeled ATP ([γ-³²P]ATP). The incorporation of the radiolabeled phosphate into the substrate is then measured, typically by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and quantifying the radioactivity using a scintillation counter. Dose-response curves are generated by varying the concentration of C2 to determine its EC50.[10][11]

Implications for Drug Development

The discovery of C2 and the elucidation of its binding site and mechanism of action have significant implications for the development of novel AMPK activators. The existence of a distinct allosteric site on the γ-subunit, separate from the nucleotide and A769662 binding sites, opens up new avenues for designing drugs that can activate AMPK through different mechanisms.[4] The synergistic activation observed with C2 and A769662 highlights the potential for combination therapies to achieve greater therapeutic efficacy in treating metabolic disorders.[6][7] Furthermore, the isoform selectivity of C2 suggests that it may be possible to develop activators that target specific AMPK complexes, potentially leading to more targeted therapies with fewer off-target effects.[3][5]

Conclusion

The structural and biochemical studies of C2 have provided a detailed molecular understanding of a novel mechanism for AMPK activation. By binding to a unique site on the γ-subunit, C2 allosterically activates the kinase and acts synergistically with other activators. This in-depth knowledge, from the atomic-level interactions to the quantitative measures of its potent effects, provides a solid foundation for the rational design of next-generation AMPK-targeting therapeutics for the treatment of metabolic diseases. The methodologies outlined herein serve as a guide for researchers in the continued exploration of AMPK modulation.

References

- 1. Structure and Physiological Regulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of allosteric and synergistic activation of AMPK by furan-2-phosphonic derivative C2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of allosteric and synergistic activation of AMPK by furan-2-phosphonic derivative C2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [acuresearchbank.acu.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ¹³C Isotope Tracing in Primary Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting ¹³C stable isotope tracing experiments in primary hepatocytes. This powerful technique allows for the qualitative and quantitative assessment of intracellular metabolic fluxes, offering critical insights into liver metabolism in health and disease, as well as for evaluating the metabolic effects of novel drug candidates.

Introduction

Primary hepatocytes are the gold standard in vitro model for studying liver function, drug metabolism, and toxicity.[1][2][3] The liver is a central hub for metabolism, managing the body's glucose, lipid, and amino acid homeostasis.[4][5][6] Understanding the intricate network of metabolic pathways within hepatocytes is crucial for elucidating disease mechanisms and for the development of new therapeutics.

¹³C metabolic flux analysis (¹³C-MFA) is a technique that utilizes stable, non-radioactive isotopes of carbon to trace the flow of atoms through metabolic pathways.[7] By supplying ¹³C-labeled substrates, such as glucose or glutamine, to cultured primary hepatocytes, researchers can measure the incorporation of ¹³C into downstream metabolites.[8] This information, when analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed picture of the activity of various metabolic pathways.[7][9][10][11]

Key Applications

-

Disease Modeling: Investigating metabolic dysregulation in conditions such as non-alcoholic fatty liver disease (NAFLD), diabetes, and hepatocellular carcinoma.

-

Drug Development: Assessing the impact of drug candidates on hepatic metabolism and identifying potential off-target metabolic liabilities.

-

Basic Research: Elucidating the regulation of hepatic metabolic pathways in response to various stimuli, such as hormones, nutrients, and genetic modifications.

Experimental Workflow

The general workflow for a ¹³C isotope tracing experiment in primary hepatocytes involves several key steps, from cell culture to data analysis.

Detailed Protocols

Primary Hepatocyte Culture

Materials:

-

Cryopreserved or freshly isolated primary human or rodent hepatocytes

-

Collagen-coated tissue culture plates (e.g., 6-well or 12-well)[8]

-

Hepatocyte plating medium (e.g., DMEM with high glucose, 10% FBS, dexamethasone, insulin, and antibiotics)

-

Hepatocyte maintenance medium (serum-free)

-

Humidified incubator at 37°C and 5% CO₂

Protocol:

-

Thaw cryopreserved hepatocytes according to the supplier's instructions.

-

Plate the hepatocytes on collagen-coated plates at a density of approximately 0.9 x 10⁶ cells per 35 mm well.[8]

-

Allow the cells to attach for 4-6 hours in plating medium.

-

After attachment, replace the plating medium with maintenance medium and culture overnight.

¹³C-Labeling Experiment

Materials:

-

Customized DMEM medium lacking the substrate to be labeled (e.g., glucose-free DMEM).

-

¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose, [1,2-¹³C₂]-glucose, or [U-¹³C₅]-glutamine).[8][12][13]

-

Unlabeled (¹²C) substrate for control wells.

Protocol:

-

Two hours prior to labeling, aspirate the maintenance medium and replace it with fresh, pre-warmed experimental pre-media. This step equilibrates the cells to the nutrient conditions of the labeling phase.[8]

-

To initiate the labeling, replace the pre-media with the ¹³C-labeling medium. For example, to trace glucose metabolism, use glucose-free DMEM supplemented with a known concentration of [U-¹³C₆]-glucose.[8][12]

-

Incubate the cells for a defined period. The incubation time can range from minutes to hours, depending on the pathways of interest and the turnover rate of the metabolites.[8][12][14] Time-course experiments are often performed to capture the dynamics of label incorporation.

Metabolic Quenching and Metabolite Extraction

Materials:

-

Liquid nitrogen[8]

-